Fmoc-D-Tyr(tBu)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUKCFULLJFBFN-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922687 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118488-18-9 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance in Contemporary Peptide Chemistry
The utility of Fmoc-D-Tyr(tBu)-OH in modern peptide chemistry is extensive, primarily due to its role as a specialized building block in SPPS. chemimpex.comadvancedchemtech.com This technique allows for the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support. wikipedia.orgbiotage.com The incorporation of this compound facilitates the creation of bioactive peptides, which are crucial in pharmaceutical research and drug development. chemimpex.comchemimpex.com
The presence of a D-amino acid is particularly significant. While proteins in nature are almost exclusively composed of L-amino acids, the strategic incorporation of D-amino acids can confer valuable properties to synthetic peptides. nih.govpsu.edu Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes, enhancing their stability and bioavailability. psu.eduinnovagen.com Furthermore, the specific stereochemistry of D-amino acids can impose unique conformational constraints on the peptide backbone, influencing its structure and biological activity. psu.edu
This compound is therefore instrumental in several key research areas:
Peptide-Based Drug Development : It is used to synthesize peptide-based therapeutics with improved efficacy and stability. chemimpex.com
Drug Discovery : The compound is essential for creating diverse peptide libraries that can be screened to identify new drug leads. chemimpex.com
Bioconjugation : It aids in attaching peptides to other biomolecules, a process used to improve the delivery and targeting of drugs. chemimpex.com
Neuroscience Research : Its use in synthesizing neuropeptides helps in studying neurological pathways and developing potential treatments for neurodegenerative diseases. chemimpex.com
Role of Orthogonal Protecting Group Strategies in Synthesis
The successful chemical synthesis of peptides relies on the precise management of reactive functional groups. wikipedia.org This is achieved through the use of protecting groups, and the most effective approach is an "orthogonal" protection strategy. peptide.com Orthogonality means that two or more protecting groups can be removed selectively under different chemical conditions, without affecting each other. peptide.comiris-biotech.de
The Fmoc/tBu strategy is a classic example of an orthogonal system and is the cornerstone of modern SPPS. peptide.comiris-biotech.de
The Fmoc Group (Temporary Protection) : The N-α-amino group is protected by the Fmoc group. This group is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ontosight.aiiris-biotech.de This deprotection step is performed at the beginning of each coupling cycle to expose the amine for the addition of the next amino acid. nih.gov
The tBu Group (Permanent/Side-Chain Protection) : The phenolic hydroxyl group on the tyrosine side chain is protected by a tert-butyl (tBu) ether. peptide.com The tBu group is stable to the basic conditions used to remove the Fmoc group but is cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com This cleavage is typically performed only once at the very end of the synthesis, concurrently with the cleavage of the finished peptide from the solid support resin. iris-biotech.de
This orthogonality is crucial because it allows for the selective deprotection of the N-terminus for chain elongation while keeping the reactive side chains protected, preventing unwanted side reactions. peptide.com The use of Fmoc-D-Tyr(tBu)-OH exemplifies this strategy, enabling the efficient and controlled assembly of complex peptides. peptide.comchemicalbook.com
| Protecting Group | Abbreviation | Cleavage Condition | Type |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Temporary (α-Amino) |
| tert-Butyl | tBu | Acid (e.g., 95% Trifluoroacetic Acid) | Permanent (Side-Chain) |
| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., 50% TFA) | Temporary (α-Amino) |
| Benzyl | Bzl | Strong Acid (e.g., HF) | Permanent (Side-Chain) |
Historical Context of Fmoc Chemistry Development and D Amino Acid Incorporation
Fundamental Principles of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy relies on the selective removal of protecting groups under distinct chemical conditions, enabling the stepwise elongation of the peptide chain on a solid support.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group, protecting the α-amino terminus, is designed for removal under mild basic conditions peptide.comcsic.esaltabioscience.comchempep.com. The deprotection mechanism involves a base, typically a secondary amine such as piperidine (B6355638), abstracting an acidic proton from the fluorenyl ring system. This initiates a β-elimination reaction, cleaving the Fmoc group and releasing dibenzofulvene and carbon dioxide peptide.comchempep.compeptide.com. Dibenzofulvene is a highly reactive electrophile that can potentially react with the newly deprotected amine. To prevent such side reactions, piperidine serves a dual role: it acts as the base for deprotection and as a scavenger for dibenzofulvene, forming a stable adduct that is readily removed during washing steps peptide.comaltabioscience.comchempep.com. While other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal, their use requires careful consideration due to potential side reactions with specific amino acid residues peptide.com.
The tert-butyl (tBu) ether group is employed to protect the phenolic hydroxyl group of the tyrosine side chain ontosight.aipeptide.com. This protection is critical as the free hydroxyl group is nucleophilic and could participate in undesirable reactions during peptide synthesis, such as acylation or alkylation by activated amino acids or reagents peptide.com. The tBu protecting group exhibits excellent stability under the basic conditions used for Fmoc deprotection, ensuring the integrity of the tyrosine side chain throughout the iterative synthesis cycles peptide.comcsic.esaltabioscience.com. Crucially, the tBu group is acid-labile, allowing for its efficient removal during the final cleavage step, typically conducted with trifluoroacetic acid (TFA) altabioscience.comdrivehq.comthermofisher.comsigmaaldrich.com. This orthogonality between the base-labile Fmoc group and the acid-labile tBu group is fundamental to the success of the Fmoc/tBu SPPS strategy.
The formation of a peptide bond between the carboxyl group of this compound and the free amino group of the growing peptide chain requires effective activation of the carboxyl group. A variety of coupling reagents are available for this purpose, including phosphonium (B103445) salts (e.g., HBTU, HATU) and aminium salts (e.g., TBTU, COMU), often used in conjunction with additives like HOBt or HOAt sigmaaldrich.comacs.orgresearchgate.netbachem.com. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are also widely used, typically with additives to suppress racemization and improve efficiency acs.orgiris-biotech.dedoi.org. The choice of coupling reagent, along with optimization of reaction conditions such as coupling time, reagent excess, and base concentration (e.g., DIPEA), is essential for achieving high coupling yields, especially when incorporating sterically hindered amino acids like D-tyrosine or when dealing with sequences prone to aggregation acs.orgdoi.org.
Once the desired peptide sequence has been assembled on the solid support, the final stage involves cleaving the peptide from the resin and simultaneously removing all acid-labile side-chain protecting groups, including the tBu ether on tyrosine thermofisher.comsigmaaldrich.com. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA) csic.esaltabioscience.com. The cleavage cocktail usually incorporates scavengers, such as triisopropylsilane (B1312306) (TIS), water, thioanisole, or ethanedithiol (EDT), to quench the highly reactive carbocations generated from the protecting groups and resin linkers drivehq.comthermofisher.comsigmaaldrich.com. These scavengers are vital for preventing side reactions, such as alkylation or modification, with nucleophilic amino acid residues like tryptophan, methionine, tyrosine, and cysteine drivehq.comthermofisher.comsigmaaldrich.com. The precise composition of the cleavage cocktail is often tailored to the specific peptide sequence to maximize yield and purity thermofisher.com.
Advanced Synthesis Techniques Utilizing this compound
This compound is a standard building block in automated SPPS instruments bachem.com. These sophisticated synthesizers execute programmed cycles of deprotection, washing, coupling, and washing with high precision and reproducibility. The automated process ensures that each amino acid is added efficiently, with the Fmoc group being removed by a base (e.g., piperidine in DMF) and the protected amino acid coupled to the resin-bound peptide chain. This automation significantly accelerates the synthesis of complex peptides and enables the reliable production of peptides for research and therapeutic applications bachem.com.
Compound Name Table
| Compound Name | Synonyms | CAS Number |
| This compound | N-α-Fmoc-O-tert-butyl-D-tyrosine; (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | 118488-18-9 |
Construction of Combinatorial Peptide and Peptidomimetic Libraries
The synthesis of combinatorial peptide libraries is a powerful strategy for discovering novel ligands and inhibitors for biological targets. This compound is a valuable building block in this field, enabling the introduction of both stereochemical and structural diversity into large collections of peptides. These libraries are instrumental in screening for new drug leads and chemical probes. chemimpex.com
One prominent application is in the creation of peptide libraries to identify inhibitors of protein-protein interactions (PPIs), which are often challenging therapeutic targets. mit.edu In a notable study, this compound was used alongside other non-canonical and D-amino acids in the solid-phase synthesis of focused peptide libraries via a "split and pool" method. mit.edu These libraries, containing tens of thousands to millions of unique peptide sequences, were screened against the oncogenic protein MDM2. The inclusion of D-amino acids like D-Tyr(tBu) was crucial for exploring a wider chemical space to improve the binding affinity and specificity of lead compounds. mit.edu
Another advanced library strategy is the "one-bead-two-compound" (OB2C) combinatorial method, which facilitates the rapid identification of functional ligands. nih.gov This technique employs Fmoc chemistry to build libraries that can include a wide array of natural, unnatural, L-, and D-amino acids to maximize structural diversity. The use of building blocks like this compound allows for the generation of branched, cyclic, or linear peptidomimetic libraries designed to target specific biological pathways or cell types, leading to the discovery of novel bioactive molecules. nih.gov
Design and Synthesis of Bioactive Peptides and Peptide Analogs
Modulating Peptide Stability and Permeability Characteristics
A primary challenge in peptide therapeutics is their susceptibility to enzymatic degradation and poor membrane permeability. The incorporation of D-amino acids is a well-established strategy to overcome these limitations. The unnatural D-configuration renders the adjacent peptide bond resistant to cleavage by common proteases, which are stereospecific for L-amino acids.
A 2023 study investigating oxytocin (B344502) analogs demonstrated the impact of D-amino acid substitution on peptide stability in a colonic environment, a target site for oral peptide delivery. By replacing L-amino acids with their D-counterparts, including the use of this compound in the synthesis, researchers could significantly enhance metabolic stability. mdpi.com The study found that substituting three amino acids in oxytocin with their D-isomers (including D-Tyr) increased the peptide's stability by over 79% after 1.5 hours in human colonic media. mdpi.com Furthermore, this substitution positively correlated with increased permeability across rat colonic tissue, suggesting that strategic D-amino acid incorporation can favorably alter a peptide's secondary structure for improved transport. mdpi.com The tert-butyl (tBu) protecting group itself is also noted for enhancing the hydrophobicity and stability of peptides during synthesis. chemimpex.com
| Peptide Analog | Modification | Key Finding | Reference |
| Oxytocin Analog | Substitution with three D-amino acids including D-Tyr | Stability increased by 79.1% in colonic media; permeability across colonic tissue was also significantly increased. | mdpi.com |
| Linear Peptide P11 | Substitution with three D-amino acids including D-Tyr | Stability in colonic media improved by 58.2% compared to native oxytocin. | mdpi.com |
Incorporation of D-Amino Acids for Enhanced Biological Properties
Beyond improving stability, the introduction of D-amino acids via this compound can fine-tune the conformational properties of a peptide, leading to enhanced receptor binding and biological activity. The altered stereochemistry can lock the peptide into a more bioactive conformation or allow for novel interactions with its target.
Research into antimicrobial lipopeptides derived from the BP100 peptide provides a clear example. Scientists synthesized a library of lipopeptides incorporating D-amino acids to improve activity against plant pathogens. nih.gov The use of D-amino acids, in combination with lipidation, was explored as a strategy to create sequences with improved biological activity profiles, a common goal in the development of new anti-infective agents. nih.gov Similarly, in the design of bifunctional compounds that act as both opioid receptor agonists and neurokinin 1 receptor antagonists, D-amino acids were introduced to create cyclic peptide derivatives with specific structural constraints, aiming for improved receptor affinity and selectivity. nih.gov
Synthesis of Phosphorylated and Iodinated Tyrosine-Containing Peptides
This compound serves as a precursor for creating peptides with important post-translational modifications, such as phosphorylation and iodination. These modified peptides are critical tools for studying cellular signaling and for developing targeted diagnostics and therapeutics.
Phosphorylated Peptides: Tyrosine phosphorylation is a key event in many signal transduction pathways. sigmaaldrich-jp.com While direct synthesis often employs pre-phosphorylated Fmoc-tyrosine derivatives like Fmoc-Tyr(PO(OBzl)OH)-OH, the development of hydrolysis-stable mimics is of great interest. sigmaaldrich-jp.comnih.gov These mimics, often phosphono-amino acids, are synthesized using Fmoc chemistry and provide valuable tools for studying phosphatases, as they are resistant to enzymatic cleavage. iris-biotech.de The general strategies and synthetic methodologies established for Fmoc-SPPS, for which this compound is a standard reagent, are foundational to the synthesis of these complex analogs. thieme-connect.de
Iodinated Peptides: Radioiodinated peptides are widely used in nuclear medicine for imaging and therapy. The tyrosine side chain is the primary site for iodination. This compound can be used to synthesize a peptide chain, which is subsequently iodinated. A more direct route involves the iodination of the protected monomer itself. Research has demonstrated a simple, two-step process to convert Fmoc-Tyr(tBu)-OH into Fmoc-L-Tyr(I, tBu)-OH, a building block amenable to direct incorporation. researchgate.net
A notable application is the solid-phase synthesis of Tyr-3-octreotide, a somatostatin (B550006) analog used for tumor imaging. google.com In a patented method, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, and other protected amino acids are sequentially coupled to a resin to assemble the peptide backbone. Although the example uses the L-isomer of Tyr(tBu), the synthesis of D-amino acid-containing analogs for radioiodination, such as those containing D-Tyr, follows the same Fmoc-based principles and is a documented strategy. google.comresearchgate.net
| Modified Peptide Type | Precursor/Building Block | Application | Key Research Finding | Reference |
| Iodinated Peptides | Fmoc-Tyr(tBu)-OH | Creation of radio-labeled peptides for imaging | Fmoc-Tyr(tBu)-OH can be converted to an iodinated derivative for direct use in SPPS. | researchgate.net |
| Tyr-3-octreotide | Fmoc-amino acids including Tyr(tBu) | Tumor imaging radiopharmaceuticals | Solid-phase synthesis using Fmoc chemistry provides an efficient route to the peptide precursor for radioiodination. | google.com |
| Phosphotyrosine Mimics | Fmoc-protected phosphono-amino acids | Probes for studying protein tyrosine phosphatases (PTPs) | Hydrolysis-stable mimics can be incorporated into peptides using Fmoc-SPPS to investigate cellular signaling. | iris-biotech.de |
Development of Peptide-Based Probes for Biological Systems and Proteomics Studies
This compound is valuable for creating specialized peptide probes for proteomics and the study of biological systems. advancedchemtech.com The incorporation of D-tyrosine can confer resistance to metabolic degradation, making the resulting probes more robust for in-vitro and in-vivo assays.
One innovative application is in the development of methods to profile the substrate specificity of protein tyrosine phosphatases (PTPs). To overcome the issue of the tyrosinase enzyme used in one screening assay, researchers developed a tyrosinase-resistant tyrosine surrogate, 3,5-difluorotyrosine (B1604624) (F2Y). nih.gov They devised an efficient chemo-enzymatic synthesis for the fully protected building block, Fmoc-F2Y(tBu)-OH, and incorporated it into combinatorial peptide libraries. These F2Y-containing peptides functioned as effective PTP substrates but were resistant to the tyrosinase-mediated derivatization step, enabling a cleaner screening process. nih.gov
Bioconjugation Strategies and Chemical Probe Development
Bioconjugation involves linking a peptide to another molecule, such as a fluorophore, a drug, or a larger biomolecule, to create a chemical probe or a targeted therapeutic. This compound is frequently used in the synthesis of the peptide component of these conjugates. chemimpex.comchemimpex.com
Researchers have developed strategies for the regioselective labeling of peptides by incorporating specific functionalities during SPPS. In one study, a cyclic RGD peptide, c[RGDyK], designed for targeting integrins, was synthesized using this compound. d-nb.info The peptide was designed to include a cysteine-lysine dipeptide building block that, after synthesis and deprotection, presents a unique 1,2-aminothiol group for "click" conjugation to a 2-cyanobenzothiazole (CBT)-bearing imaging agent. This approach allows for the efficient construction of peptide-based probes for pre-targeting imaging applications. d-nb.info
Furthermore, cyclic peptides are being developed as stable scaffolds for bioconjugation. A recent protocol outlines the synthesis of such platforms using standard Fmoc-SPPS procedures, listing this compound as a key commercially available reagent for introducing D-amino acids into the cyclic backbone, thereby enhancing the stability and structural definition of the final conjugate platform. universiteitleiden.nl
Research in Neuroscience and Neuromodulation via Synthesized Peptide Analogs
The strategic incorporation of this compound into peptide sequences has been instrumental in the development of novel analogs of endogenous neuropeptides. This protected D-amino acid offers a dual advantage: the tert-butyl group provides stable side-chain protection during solid-phase peptide synthesis (SPPS), while the D-configuration of the tyrosine residue imparts increased resistance to enzymatic degradation and can significantly alter the conformational properties of the resulting peptide. dtic.milulisboa.ptscirp.org These characteristics are paramount in neuroscience research, where the stability and receptor interaction profile of neuropeptide analogs are critical for elucidating their physiological roles and therapeutic potential. The following sections detail research findings where this compound was a key building block in the synthesis of peptide analogs for the study of neuromodulation.
Probing Opioid Receptor Systems with Dynorphin (B1627789) A Analogs
Dynorphin A is an endogenous opioid peptide that plays a crucial role in pain, addiction, and mood regulation through its interaction with opioid receptors, particularly the kappa opioid receptor (KOR). nih.gov Researchers have synthesized analogs of dynorphin A to investigate the structure-activity relationships that govern receptor binding and functional activity. The use of Fmoc-D-amino acids, including this compound, has been a key strategy in these studies to enhance metabolic stability and explore conformational space. dtic.mil
In one study, analogs of dynorphin A(1-13) were synthesized with substitutions at position 2. dtic.mil The peptides were prepared using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, where the tyrosine residue was protected with a tert-butyl (tBu) group. dtic.mil The resulting analogs, particularly those containing D-amino acids at the second position, demonstrated significant agonist activity in the guinea pig ileum (GPI) assay and showed a preference for μ-opioid receptors. dtic.mil
Table 1: Opioid Receptor Affinity and Activity of Dynorphin A(1-13) Analogs
| Analog | GPI IC50 (nM) | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Receptor Selectivity (K/M/D) |
|---|---|---|---|---|---|
| [D-Ala²,Trp⁴]Dyn A(1-13) | Potent Agonist | - | - | - | Preferential for μ-receptors |
| [D-Leu²,Trp⁴]Dyn A(1-13) | Potent Agonist | - | - | - | Preferential for μ-receptors |
| [L-Ala²,Trp⁴]Dyn A(1-13) | Weak Agonist/Antagonist | - | - | - | Preferential for μ-receptors |
| [L-Leu²,Trp⁴]Dyn A(1-13) | Weak Agonist/Antagonist | - | - | - | Similar to Dyn A(1-13) |
Data sourced from a study on dynorphin A analogs. dtic.mil Note: Specific Ki values were not provided for all analogs in the source material.
Enhancing the Analgesic Properties of Kyotorphin (B1673678) Derivatives
Kyotorphin (Tyr-Arg) is a naturally occurring dipeptide with analgesic properties mediated by the release of Met-enkephalin in the brain. ulisboa.ptfrontiersin.org However, its therapeutic potential is limited by its short half-life. To overcome this, analogs have been synthesized to improve stability and bioavailability. The incorporation of D-amino acids, such as D-tyrosine, is a common strategy. ulisboa.ptfrontiersin.org
Amidated kyotorphin derivatives, including those with a D-Tyr residue, have been prepared using a standard Fmoc/t-Bu solid-phase synthesis strategy. ulisboa.pt Studies on these analogs have shown that the introduction of a D-Tyr residue can impact their anti-inflammatory and analgesic effects. For instance, the analog H-D-Tyr-Arg-NH₂ demonstrated an ability to decrease the number of rolling leukocytes in a model of inflammation. frontiersin.org Furthermore, the derivative Tyr-D-Arg was found to be more potent and have a longer-lasting analgesic effect compared to the native kyotorphin, which is attributed to its resistance to enzymatic degradation. frontiersin.org
Table 2: Biological Activity of Kyotorphin Analogs
| Analog | Key Finding | Reference |
|---|---|---|
| H-D-Tyr-Arg-NH₂ | Decreased rolling leukocytes in an inflammation model. | frontiersin.org |
| Tyr-D-Arg | Showed more potent and longer-lasting analgesic effects than kyotorphin. | frontiersin.org |
This table summarizes findings from studies on kyotorphin derivatives.
Modulating Neurotensin (B549771) Receptor Selectivity
Neurotensin is a neuropeptide involved in a variety of physiological processes, including pain, temperature regulation, and dopamine (B1211576) system modulation. acs.org Its effects are mediated by two main receptor subtypes, NTS1 and NTS2. Activation of NTS1 is associated with both analgesia and side effects like hypotension and hypothermia, whereas NTS2 activation appears to mediate analgesia with a more favorable side-effect profile. acs.org Consequently, there is significant interest in developing NTS2-selective agonists.
The synthesis of neurotensin (8-13) analogs has been a key area of research, with this compound and other protected amino acids being utilized in their solid-phase synthesis. farmaciajournal.comnih.gov Modifications at position 11 of the neurotensin sequence, which is typically a tyrosine residue, have been shown to influence receptor selectivity. acs.org The introduction of constrained or unnatural amino acids at this position can decrease affinity for NTS1, thereby enhancing selectivity for NTS2. acs.org For example, replacing Tyr¹¹ with cyclic surrogates like 6-OH-Tic led to a significant loss of binding affinity at NTS1 and a corresponding increase in NTS2 selectivity. acs.org
Table 3: Research Findings on Neurotensin Analogs
| Research Focus | Synthesis Strategy | Key Outcome |
|---|---|---|
| Development of NTS2-selective agonists | Solid-phase synthesis with Fmoc/tBu strategy, incorporating unnatural amino acids at Tyr¹¹. | Analogs with modifications at Tyr¹¹ showed increased selectivity for the NTS2 receptor, offering a potential pathway to analgesics with fewer side effects. acs.org |
| PET imaging of NTS1-positive tumors | Manual solid-phase peptide synthesis using Fmoc-protected amino acids, including Fmoc-Tyr(tBu)-OH. | Successful synthesis of neurotensin analogs for potential use in PET imaging to diagnose cancers overexpressing the NTS1 receptor. nih.gov |
This table highlights key research on the synthesis and application of neurotensin analogs.
Advanced Analytical Characterization and Quality Control of Fmoc D Tyr Tbu Oh and Its Peptide Conjugates
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of Fmoc-D-Tyr(tBu)-OH and verifying its integrity throughout the synthesis of peptide conjugates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules. Both ¹H and ¹³C NMR are employed to confirm the identity and structural integrity of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include:
Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the fluorenyl (Fmoc) group and the tyrosine phenyl ring.
Aliphatic Protons: Signals for the methine and methylene protons of the Fmoc group, the α- and β-protons of the tyrosine backbone, and a characteristic singlet for the nine equivalent protons of the tert-butyl (tBu) group.
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Distinct signals are expected for the carbonyl carbons (carboxyl and urethane), the quaternary carbon of the tBu group, the aromatic carbons of the Fmoc and phenyl groups, and the aliphatic carbons of the amino acid backbone and protecting groups. While specific chemical shift data for the D-enantiomer is not readily published, the spectra are identical to the L-enantiomer, as NMR is not an inherently chiral technique without the use of chiral solvating agents. scienceopen.comnih.gov
Table 1: Representative NMR Data for Fmoc-Tyr(tBu)-OH Structure (Note: Data is representative for the molecular structure, as enantiomers have identical NMR spectra in achiral solvents.)
| Group | ¹H NMR Chemical Shift (δ, ppm) (Representative) | ¹³C NMR Chemical Shift (δ, ppm) (Representative) |
| tert-Butyl (tBu) | ~1.3 (s, 9H) | ~78 (Cq), ~28 (CH₃) |
| Tyrosine Backbone | ~4.4 (m, 1H, H-α), ~3.0 (m, 2H, H-β) | ~174 (C=O), ~56 (C-α), ~37 (C-β) |
| Tyrosine Phenyl | ~6.8-7.2 (m, 4H) | ~154, ~137, ~130, ~124 (Aromatic C) |
| Fmoc Group | ~7.2-7.8 (m, 8H, Aromatic), ~4.2 (m, 3H, CH, CH₂) | ~156 (C=O), ~143, ~141, ~127, ~125, ~120 (Aromatic C), ~67 (CH₂), ~47 (CH) |
Data is compiled for illustrative purposes based on typical chemical shifts for the functional groups present.
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of this compound. This is crucial for confirming its identity and ruling out impurities with similar nominal masses.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. scienceopen.com This hyphenated technique is invaluable for analyzing the purity of this compound and for monitoring its incorporation into peptide chains during SPPS. nih.gov In the context of peptide conjugates, LC-MS can be used to verify the mass of the growing peptide after each coupling step, confirming the successful addition of the this compound residue. It is also used to analyze the final crude peptide and monitor its purification. nih.govresearchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Chemical Formula | C₂₈H₂₉NO₅ | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 459.53 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Exact Mass | 459.204573 Da | nih.govadvancedchemtech.com |
Chromatographic Separation and Purity Assessment
Chromatographic methods are the cornerstone for assessing the chemical and, critically, the enantiomeric purity of this compound.
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. sigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is typically used to assess chemical purity by separating the main compound from any synthesis-related byproducts.
More importantly, chiral HPLC is essential for determining the enantiomeric purity and quantifying the enantiomeric excess (e.e.). phenomenex.com The control of chiral purity is a critical quality attribute to minimize the risk of diastereomeric impurities in the final peptide drug substance. rsc.org This separation is achieved using chiral stationary phases (CSPs) that interact differently with the D- and L-enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven effective for resolving racemic mixtures of Fmoc-amino acids. phenomenex.comsigmaaldrich.com The development of sensitive enantioselective HPLC methods allows for the detection of undesired isomers at levels of 0.05% or lower. rsc.org
Table 3: Example Chiral HPLC Method for Fmoc-Tyr(tBu)-OH Enantiomers
| Parameter | Condition |
| Column | Lux® 5 µm Cellulose-3 |
| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (60:40) |
| Detection | UV |
| Result | Baseline resolution of D- and L-enantiomers |
This table is based on a published method for the separation of Fmoc-Tyr(tBu)-OH enantiomers. windows.net
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be employed for the chiral separation of amino acids and their derivatives. In CE, separation occurs in a narrow-bore capillary under the influence of a high electric field. For enantiomeric separation, a chiral selector, such as a cyclodextrin, is added to the background electrolyte (running buffer). nih.gov The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.
CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. It can be a powerful complementary technique to chiral HPLC for the enantiomeric purity analysis of this compound and for analyzing the purity of peptide conjugates. nih.govnih.gov
Advanced In-Process Monitoring Techniques
The efficiency of solid-phase peptide synthesis relies on driving coupling and deprotection reactions to completion at every step. Advanced in-process monitoring, often as part of a Process Analytical Technology (PAT) approach, provides real-time feedback on the status of the synthesis.
During the incorporation of this compound, several techniques can be employed:
UV-Vis Monitoring: Continuous-flow SPPS systems often incorporate in-line UV-Vis detectors. The cleavage of the Fmoc protecting group with a piperidine (B6355638) solution releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. Monitoring this absorbance in real-time allows for the quantitative assessment of the deprotection step, ensuring it has gone to completion before the next coupling cycle begins. rsc.org
Resin Swelling Monitoring: On-resin aggregation and incomplete coupling are significant challenges in SPPS. A novel technique involves using a variable bed flow reactor that monitors pressure changes across the resin bed. These pressure fluctuations correlate with changes in resin volume due to swelling (successful peptide elongation) or shrinking (aggregation or Fmoc removal). This method provides real-time insights into the efficiency of the coupling of this compound. rsc.orgsemanticscholar.org
Colorimetric Tests: Simple qualitative tests can be performed on a small number of resin beads to detect the presence of free primary and secondary amines. For example, a base-catalyzed cyclization and substitution reaction can produce a distinct color on the resin beads when free amines are present (indicating incomplete coupling), allowing for a quick visual check before proceeding to the next step. iaea.orgias.ac.in
These monitoring techniques are crucial for optimizing synthesis protocols, troubleshooting difficult couplings, and ensuring the quality of the final peptide conjugate incorporating this compound.
Derivatization Strategies for Analytical Enhancement
Following peptide synthesis and cleavage, the final product must be analyzed to confirm its composition and purity. Derivatization is a key strategy to enhance the detection and quantification of the constituent amino acids, including D-Tyr(tBu)-OH, by chromatographic methods.
Amino acid analysis (AAA) is a fundamental technique for verifying the amino acid composition of a synthesized peptide. Since many amino acids, including tyrosine, lack a strong native chromophore or fluorophore, pre-column derivatization is often necessary for sensitive detection by HPLC. creative-proteomics.com 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used derivatizing agent that reacts with the primary and secondary amines of amino acids to form highly fluorescent and UV-active derivatives. creative-proteomics.comnih.gov
The derivatization reaction with Fmoc-Cl is rapid and produces stable derivatives. creative-proteomics.comnih.gov The resulting Fmoc-amino acid adducts can be separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector (excitation ~265 nm, emission ~310 nm) or a UV detector (262 nm). creative-proteomics.comchem-soc.si This method allows for the quantification of individual amino acids, including D-tyrosine, with detection limits in the femtomole to picomole range. nih.govnih.gov Optimized derivatization conditions, such as pH and reagent concentration, are crucial for achieving reproducible and accurate quantification. nih.govdoi.org For tyrosine, Fmoc-Cl can react with both the alpha-amino group and the phenolic hydroxyl group, potentially forming a disubstituted derivative, which can be controlled by adjusting the reaction conditions. nih.govnih.gov
| Parameter | Condition |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| Detection Method | HPLC with Fluorescence or UV Detection |
| Fluorescence Wavelengths | Excitation: ~265 nm, Emission: ~310 nm |
| UV Detection Wavelength | ~262 nm |
| Sensitivity | Femtomole to Picomole range |
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. However, amino acids are non-volatile due to their polar, zwitterionic nature, and therefore require derivatization to increase their volatility for GC analysis. sigmaaldrich.com
A common derivatization strategy for amino acids, including tyrosine, is silylation. sigmaaldrich.com This involves replacing the active hydrogens on the amine, carboxyl, and hydroxyl groups with a nonpolar silyl group. sigmaaldrich.com One of the most effective reagents for this purpose is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnorthwestern.edu MTBSTFA reacts with amino acids to form tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more volatile and thermally stable than the parent compounds. sigmaaldrich.comnorthwestern.edu
The TBDMS derivatives of amino acids exhibit excellent chromatographic properties and produce characteristic fragmentation patterns upon electron impact ionization in the mass spectrometer, allowing for their unambiguous identification and quantification. sigmaaldrich.comnih.gov This derivatization method is robust and the resulting TBDMS derivatives are more stable against hydrolysis compared to other silyl derivatives, such as those formed with BSTFA. sigmaaldrich.com The reaction is typically carried out by heating the dried amino acid sample with MTBSTFA in a suitable solvent like acetonitrile. sigmaaldrich.comresearchgate.net This approach allows for the comprehensive analysis of the amino acid composition of a peptide hydrolysate, including the identification of D-Tyr after cleavage of its tert-butyl protecting group.
| Derivatization Step | Reagent/Condition | Purpose |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increases volatility and thermal stability for GC analysis. |
| Reaction | Heating the dried sample with MTBSTFA in a solvent (e.g., acetonitrile). | Forms stable tert-butyldimethylsilyl (TBDMS) derivatives. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies the derivatized amino acids based on retention time and mass spectrum. |
Theoretical and Computational Investigations of Fmoc D Tyr Tbu Oh and Derived Peptides
Molecular Dynamics Simulations for Conformational Analysis and Peptide Folding
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations are instrumental in understanding the conformational preferences of peptides and the process of peptide folding.
In a study focused on designing stapled peptide inhibitors, MD simulations were employed to investigate the conformational properties of these peptides in solution. nih.gov One of the synthesized peptides incorporated Fmoc-Tyr(tBu)-OH. nih.gov The simulations revealed that the stapled peptide maintained a constrained-helix structure in solution, which contributed to an entropic gain that enhanced its binding affinity to the target protein. nih.gov For these simulations, the system was solvated in a box of TIP3P water molecules, and counter-ions were added to neutralize the system. The simulations were run for 400 ps under NPT conditions, and for the analysis, the first 25 ns were removed from each simulation. nih.gov
Another research effort on self-assembling materials based on fully aromatic peptides also utilized molecular modeling and dynamics simulations. nih.gov These simulations demonstrated that the alternation of hydrophobic and hydrophilic aromatic amino acid residues, such as phenylalanine and tyrosine, led to the formation of distinct apolar and polar interfaces, driving the self-assembly process. nih.gov While this study used Fmoc-protected amino acids in the synthesis, the simulations were performed on the deprotected peptides. nih.gov
| Simulation Parameter | Description | Example Application |
| Force Field | A set of parameters used to calculate the potential energy of a system of atoms or molecules. | Used to describe the interactions between atoms in peptides containing D-Tyr(tBu) and the surrounding solvent. nih.gov |
| Solvent Model | A representation of the solvent in the simulation, such as explicit water molecules or a continuum model. | TIP3P water model was used to solvate the peptide system in MD simulations. nih.gov |
| Simulation Time | The duration of the simulated physical movements. | Production MD simulations were performed for 200 ns for each complex. nih.gov |
| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule. | Analysis of the constrained-helix structure of a stapled peptide containing a Tyr(tBu) residue. nih.gov |
In Silico Prediction of Peptide-Ligand Interactions and Binding Affinities
In silico methods, including molecular docking and binding energy calculations, are crucial for predicting how a peptide might interact with a biological target, such as a protein or receptor. These predictions can guide the design of new therapeutic peptides.
A study on the design of novel cyclic peptide inhibitors targeting Mycobacterium tuberculosis transcription utilized computational screening to identify peptides that could bind to the target protein. nih.gov The process involved preparing a 3D structure of the receptor and then docking potential peptide ligands to the binding site. The interactions of the best peptide candidates were summarized by their docking scores and root-mean-square deviation (RMSD) values. nih.gov The synthesis of these peptides involved the use of Fmoc-L-Tyr(tBu)-OH. nih.gov
In another example, researchers developed a peptidyl inhibitor that blocks the calcineurin-NFAT interaction. nih.gov In silico docking was used to predict the binding energy of different peptide derivatives, with one derivative showing an approximated binding energy of -12.8 kcal/mol. nih.gov This computational guidance helped in the optimization of the inhibitor.
Furthermore, the discovery of peptide ligands for the selective adsorption of Cas9 nuclease involved in silico docking studies to evaluate the binding energy and site of various peptides on the Cas9 protein. nsf.gov The synthesis of the peptide library for this study included Fmoc-Tyr(tBu)-OH. nsf.gov
| Computational Method | Description | Application in Peptide Research |
| Molecular Docking | A method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicting the binding mode of cyclic peptides to the RIF binding site of MTB RNAP. nih.gov |
| Binding Energy Calculation | Estimation of the strength of the interaction between a ligand and its target. | Approximated binding energy of a peptidyl inhibitor to calcineurin was calculated to be -12.8 kcal/mol. nih.gov |
| Computational Screening | The use of computational methods to screen large libraries of compounds for potential biological activity. | Identification of novel cyclic peptide inhibitors from a virtual library. nih.gov |
| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the docked conformation of a ligand to a reference conformation. nih.gov |
Macrokinetics Modeling for Reaction Rate Prediction
Macrokinetics modeling is used to predict the rates of chemical reactions on a larger scale, taking into account factors such as reactant concentrations, temperature, and solvent effects. This is particularly relevant for optimizing industrial-scale peptide synthesis.
In the previously mentioned study on diketopiperazine (DKP) formation during the synthesis of tirzepatide, a macrokinetics model was developed. acs.orgresearchgate.net This model was designed to accurately predict the rate of self-deprotection of Fmoc-protected peptide intermediates and the subsequent formation of DKP. acs.orgresearchgate.net The development of this model was based on experimental data and the mechanistic insights gained from DFT calculations. acs.orgresearchgate.net The model can be used to identify conditions that minimize the formation of DKP impurities, for instance, by adjusting the temperature or the composition of the solvent. acs.orgresearchgate.net The study proposed several methods for minimizing impurities, such as adding oxyma (B123771) additives, washing the resin with acetonitrile, and reducing the hold time and temperature after the coupling reaction. acs.org
While this model was developed for the specific context of tirzepatide synthesis, the principles of macrokinetics modeling can be applied to any peptide synthesis process involving Fmoc-D-Tyr(tBu)-OH to predict and control reaction rates and impurity formation.
| Model Component | Description | Purpose in Peptide Synthesis |
| Reaction Pathways | The series of elementary reactions that constitute an overall chemical reaction. | The model included pathways for both the desired deprotection reaction and the side reaction leading to DKP formation. acs.orgresearchgate.net |
| Rate Constants | Proportionality constants that relate the rate of a reaction to the concentrations of the reactants. | Determined from experimental data at different temperatures and solvent conditions to predict reaction rates. |
| Concentration Dependencies | The relationship between the rate of reaction and the concentrations of the chemical species involved. | Used to model how changes in the concentration of the peptide, base, or additives affect the rate of deprotection and side reactions. |
| Temperature Effects | The influence of temperature on the reaction rate, often described by the Arrhenius equation. | The model can predict how lowering the temperature can slow down the rate of DKP formation. acs.org |
Self Assembly Properties and Material Science Applications of Fmoc D Tyr Tbu Oh and Its Analogs
Supramolecular Assembly and Nanostructure Formation
The self-assembly of Fmoc-amino acids is a complex process driven by a combination of non-covalent interactions. The bulky, aromatic Fmoc group plays a crucial role, facilitating π-π stacking interactions that are a primary driving force for aggregation. mdpi.comsemanticscholar.org These interactions, coupled with hydrogen bonding between the amino acid moieties, lead to the formation of ordered, hierarchical structures. semanticscholar.org The balance between the hydrophobic Fmoc group and the hydrophilic amino acid portion is a key determinant in the self-assembly process in aqueous environments. semanticscholar.org
Fmoc-D-Tyr(tBu)-OH, in particular, has been observed to form distinct self-assembled morphologies. Research has shown that at a concentration of 5mM, it forms sphere-like assemblies at room temperature. researchgate.netchemicalbook.com Interestingly, upon heating to 70°C, these spherical structures can transition into fiber-like morphologies. researchgate.netchemicalbook.com This temperature-dependent morphological transition highlights the dynamic nature of the non-covalent interactions governing the self-assembly process. In contrast, at lower concentrations, this compound has been reported to form destructive aggregates rather than well-defined fibrillar structures. chemicalbook.com
The self-assembly is not limited to single components. The co-assembly of different Fmoc-amino acids can lead to the formation of hybrid materials with tailored properties. nih.govnih.gov For instance, the co-assembly of Fmoc-amino acids with proteins like β-lactoglobulin or bovine serum albumin has been shown to form fractal-like clusters, where the proteins influence the chiral organization and mechanical properties of the resulting nanostructured hybrid gels. acs.org
Formation of Fmoc-Amino Acid Gels and Hydrogels
A significant outcome of the self-assembly of Fmoc-amino acids is the formation of gels, particularly hydrogels, which are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water. nih.govrsc.org The formation of these gels is a physical process, driven by non-covalent interactions, which makes them reversible and potentially responsive to external stimuli. nih.gov The process of gelation can often be triggered by changes in external factors such as pH, temperature, or solvent polarity. semanticscholar.org
The ability of Fmoc-amino acids to act as low-molecular-weight gelators (LMWGs) is well-documented. semanticscholar.orgnih.govnih.gov The self-assembled fibrillar network within the gel provides a structure that mimics the extracellular matrix, making these materials highly attractive for biomedical applications. nih.govrsc.org The gelation process of Fmoc-amino acids is influenced by the specific amino acid residue, with variations in side chains affecting the packing and, consequently, the gel's properties. nih.gov
Studies on analogs have demonstrated the formation of robust hydrogels. For example, Fmoc-phenylalanine (Fmoc-F) can form hydrogels that exhibit antibacterial properties. rsc.org Furthermore, the co-assembly of different Fmoc-amino acids, such as Fmoc-Trp-OH and Fmoc-Lys-Fmoc-OH, can result in stable hydrogels with viscoelastic properties. semanticscholar.org The enantiomer of the title compound, L-Tyr(tBu)-OH, has been shown to undergo spontaneous gelation in a mixture of THF and piperidine (B6355638). metu.edu.tr
Biomedical Applications of Self-Assembled Peptide Materials
The unique properties of self-assembled materials from Fmoc-amino acids, such as their biocompatibility and tunable nature, have opened up a wide range of biomedical applications. nih.govmetu.edu.tr
Advanced Drug Delivery Systems
The fibrillar network of Fmoc-amino acid hydrogels can serve as a scaffold for the encapsulation and controlled release of therapeutic agents. rsc.orgchemimpex.com The reversible nature of the physical cross-links in these gels allows for the potential of stimuli-responsive drug release. nih.gov For instance, changes in pH or temperature could trigger the disassembly of the gel matrix, leading to the release of the entrapped drug.
The versatility of these systems is further highlighted by the ability to incorporate various drug molecules. An analog, Fmoc-Tyr(tBu)-Aib-OH, is utilized in developing peptide-based drugs where its properties can enhance the stability and efficacy of therapeutic peptides. chemimpex.com Furthermore, Fmoc-protected amino acid hydrogels have been explored for their potential in delivering photosensitive drugs and even for the topical delivery of antimicrobial agents. rsc.orgfrontiersin.org
Biosensing and Bioimaging Agents
The self-assembled nanostructures of Fmoc-amino acids can also be engineered for applications in biosensing and bioimaging. The intrinsic fluorescence of the Fmoc group provides a basis for developing fluorescent probes. rsc.org The self-assembly process can lead to changes in the fluorescence properties, such as the formation of excimers, which can be used to monitor the assembly process itself. rsc.org
PEGylated tetra-tyrosine peptides have been shown to self-assemble into nanofibers that, upon heating, can transform into fluorescent nanospheres, suggesting their potential as bioimaging agents. researchgate.net Furthermore, the incorporation of specific recognition elements into the peptide sequence can lead to the development of selective biosensors. For example, hydrogels formed from Fmoc-peptides have been used to create photoluminescent materials for the enzymatic detection of analytes like glucose. rsc.org The use of lanthanide luminescence in conjunction with peptide bioconjugates also presents opportunities for developing sensitive bioanalytical and imaging tools. acs.org
Characterization of Self-Assembled Structures by Advanced Microscopy and Light Scattering
A variety of advanced techniques are employed to characterize the morphology and properties of self-assembled Fmoc-amino acid structures.
Advanced Microscopy , such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM), provides direct visualization of the nanoscale and microscale structures. nih.govrsc.orgmdpi.com
SEM has been used to reveal the entangled three-dimensional fibrillar network of Fmoc-dipeptide hydrogels. rsc.org
Cryo-TEM has been instrumental in examining fibril formation in aqueous solutions of Fmoc-tetrapeptides, revealing fibrils with diameters of approximately 10 nm. reading.ac.uk
AFM offers the capability for both imaging the topography of the self-assembled structures and probing their mechanical properties, such as stiffness, which is crucial for applications in tissue engineering. mdpi.com
Light Scattering techniques, particularly Dynamic Light Scattering (DLS), are valuable for studying the size and aggregation state of particles in solution. mdpi.comnih.gov DLS can be used to monitor the formation of aggregates and the sol-gel transition. mdpi.comnih.gov For example, DLS studies on functionalized polymers with Fmoc-amino acids have revealed the formation of colloidal structures and their behavior with temperature changes. mdpi.com
Spectroscopic Techniques also play a vital role:
Fluorescence Spectroscopy is used to probe the molecular arrangement within the assemblies by monitoring the emission of the fluorenyl group. semanticscholar.orgnih.govnih.gov A shift in the emission maximum can indicate the formation of π-π stacked aggregates. rsc.org
Circular Dichroism (CD) Spectroscopy provides information about the chiral organization and secondary structure of the peptide assemblies, such as the formation of β-sheets. nih.govmdpi.comreading.ac.uk
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify hydrogen bonding patterns and confirm the presence of secondary structures like β-sheets within the hydrogels. nih.govrsc.org
| Technique | Information Obtained | Example Application |
| Scanning Electron Microscopy (SEM) | Morphology of the 3D network | Visualizing the entangled fibrillar structure of Fmoc-dipeptide hydrogels. rsc.org |
| Transmission Electron Microscopy (TEM) | Nanoscale structure and fibril morphology | Imaging fibrils of Fmoc-tetrapeptides with a diameter of ~10 nm. reading.ac.uk |
| Atomic Force Microscopy (AFM) | Topography and mechanical properties (stiffness) | Imaging and measuring the stiffness of Fmoc-amino acid hydrogels for stem cell differentiation studies. mdpi.com |
| Dynamic Light Scattering (DLS) | Particle size and aggregation in solution | Monitoring the formation of colloidal aggregates of Fmoc-amino acid functionalized polymers. mdpi.com |
| Fluorescence Spectroscopy | Molecular arrangement and π-π stacking | Probing the formation of Fmoc excimers as an indicator of self-assembly. rsc.org |
| Circular Dichroism (CD) | Chiral organization and secondary structure | Detecting β-sheet formation in Fmoc-peptide hydrogels. mdpi.comreading.ac.uk |
| FTIR Spectroscopy | Hydrogen bonding and secondary structure | Confirming antiparallel β-sheet organization in Fmoc-FF gels. researchgate.net |
Emerging Trends and Future Research Directions
Novel Protecting Group Strategies for Tyrosine Derivatives
The tert-butyl (tBu) group is a cornerstone of the widely adopted Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS), offering robust protection for the tyrosine side chain's hydroxyl group. nbinno.compeptide.com This strategy relies on the orthogonality of the base-labile Fmoc group for Nα-amino protection and the acid-labile tBu group for side-chain protection. biosynth.comiris-biotech.decsic.es While effective, the reliance on strong acids like trifluoroacetic acid (TFA) for tBu removal can sometimes lead to side reactions, such as the alkylation of the tyrosine phenol ring. acs.org This has spurred research into alternative protecting groups for tyrosine that offer different cleavage conditions or enhanced stability.
One promising area is the development of silyl-based protecting groups. For instance, a novel class of silyl ethers, such as the trimethylsilylethyl (TMSE) and dimethylphenylsilylethyl (DMPSE) groups, has been developed for the tyrosine side chain. nih.gov These groups exhibit greater stability towards dilute TFA compared to the tBu ether, yet can be cleanly removed with neat TFA in a short time frame without causing phenolic ring alkylation. nih.gov This offers a finer tuning of orthogonality in complex peptide syntheses.
Other strategies have explored groups that are labile to different conditions. The 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, for example, has been introduced as a nucleophile-resistant protecting group for tyrosine. Research has also investigated the use of the cyclohexyl ether and the 3-pentyl (Pen) group as new base-resistant side-chain protecting groups for tyrosine, further expanding the toolkit for orthogonal peptide synthesis. acs.orgacs.org
| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Advantage | Reference |
|---|---|---|---|---|
| tert-Butyl | tBu | Strong acid (e.g., 95% TFA) | Widely used, compatible with standard Fmoc-SPPS | iris-biotech.depeptide.com |
| Trimethylsilylethyl | TMSE | Neat TFA (5-20 min) | More stable to dilute acid than tBu, reduces alkylation risk | nih.gov |
| Dimethylphenylsilylethyl | DMPSE | Neat TFA | Even more resistant to dilute acid than TMSE | nih.gov |
| 2,4-dimethylpent-3-yloxycarbonyl | Doc | Not specified | Resistant to nucleophiles | acs.org |
Advancements in Automated and Flow-Based Peptide Synthesis Utilizing D-Amino Acids
The synthesis of peptides has been revolutionized by automation, which has significantly increased throughput and reproducibility. asymchem.comcreative-peptides.com Modern automated peptide synthesizers, building on the principles of solid-phase peptide synthesis (SPPS), can perform multiple syntheses simultaneously with high fidelity. asymchem.comnih.gov A significant leap forward in this domain is the advent of flow chemistry. nih.gov Automated fast-flow synthesizers (AFPS) can dramatically reduce the time required for each amino acid coupling cycle, from over an hour to just a few minutes. nih.govnih.gov This is achieved by passing pre-heated reagents through a low-volume reaction vessel, ensuring rapid reaction rates and efficient reagent exchange. nih.govscispace.com
The incorporation of D-amino acids like Fmoc-D-Tyr(tBu)-OH into these advanced synthesis platforms is a key area of development. D-amino acids are crucial for creating peptides with enhanced stability against enzymatic degradation. nih.govnih.gov Flow-based systems are particularly well-suited for the synthesis of these modified peptides, as the rapid cycle times and precise control can help minimize potential side reactions, such as racemization, even at elevated temperatures. chemrxiv.orgthieme-connect.de The combination of high-throughput automated synthesis with the benefits of D-amino acids is accelerating the discovery of novel peptide therapeutics with improved pharmacokinetic properties. creative-peptides.comnih.gov Future developments will likely focus on further optimizing solvent systems for greener chemistry and integrating machine learning algorithms to fine-tune synthesis protocols in real-time. chemrxiv.orgchimia.ch
Exploration of Underexplored Tyrosine Derivative Applications in Chemical Biology
The incorporation of D-tyrosine derivatives is a powerful strategy for enhancing the therapeutic potential of peptides by increasing their stability against proteases. nih.govpnas.org Beyond this established application, emerging research is exploring more nuanced and less conventional roles for these unique building blocks in chemical biology. D-amino acids are not entirely foreign to nature; they are key components of bacterial cell walls and are found in some natural antibiotics and neuropeptides. mdpi.comtandfonline.comtaylorandfrancis.com This natural precedent suggests a broader biological relevance that is yet to be fully tapped.
One underexplored avenue is the use of D-tyrosine derivatives to create peptide mimics (peptidomimetics) with novel structural and functional properties. The distinct stereochemistry of a D-amino acid can induce specific secondary structures, such as stabilizing β-turns, which can be critical for mimicking the bioactive conformation of a natural peptide or protein. nih.gov This allows for the design of potent receptor antagonists or enzyme inhibitors. Furthermore, the introduction of D-amino acids can have unexpected and beneficial effects on peptide self-assembly, leading to the formation of novel nanostructured hydrogels with potential applications in drug delivery and regenerative medicine. nih.gov The natural occurrence of D-serine and D-aspartic acid as neurotransmitters in the brain also opens up the possibility of designing D-tyrosine-containing peptides to modulate neurological pathways in novel ways. nih.gov
| Application Area | Rationale for Using D-Tyrosine | Potential Outcome | Reference |
|---|---|---|---|
| Peptidomimetics | Induces unique conformations and stabilizes specific secondary structures (e.g., β-turns). | Creation of potent and selective receptor ligands or enzyme inhibitors. | nih.gov |
| Biomaterial Engineering | Alters peptide self-assembly behavior. | Formation of novel hydrogels and nanomaterials for drug delivery or tissue engineering. | nih.gov |
| Drug Discovery | Enhances proteolytic stability and can improve oral bioavailability. | Development of more durable and effective peptide-based therapeutics. | pnas.org |
| Neuroscience Research | Mimicking or modulating the function of natural D-amino acids in the nervous system. | New molecular tools to study and potentially treat neurological disorders. | nih.gov |
Integration of Computational Design with Experimental Synthesis for Peptide Innovation
The convergence of computational design and experimental synthesis represents a paradigm shift in peptide research, enabling the creation of peptides with precisely tailored properties. researchgate.netbohrium.comresearchgate.net Computational methods, including molecular dynamics simulations and machine learning models, allow researchers to navigate the vast sequence space of peptides to identify candidates with desired characteristics, such as high-affinity binding to a target protein or enhanced stability. tandfonline.comnih.gov This in silico pre-screening dramatically reduces the time and resources required for experimental validation. nih.gov
This integrated approach is particularly powerful for designing peptides containing non-canonical amino acids, including D-isomers like D-tyrosine. nih.govtandfonline.com Computational tools can predict the structural consequences of substituting an L-amino acid with its D-enantiomer, helping to rationally design peptides with improved thermostability or novel folds. nih.gov For example, computational strategies have been developed to convert L-peptides into stable D-peptide analogues that can inhibit targets like the SARS-CoV-2 spike protein. acs.org Physics-based models and machine learning are being used to design D-peptide ligands from scratch, overcoming the limitations of traditional screening methods. pnas.orgplos.org The iterative cycle of computational design, chemical synthesis (often using automated platforms), and experimental testing creates a powerful feedback loop for rapid optimization and innovation in peptide-based drug discovery and materials science. researchgate.netnih.gov
Q & A
Q. How can researchers optimize the solubility of Fmoc-D-Tyr(tBu)-OH for solid-phase peptide synthesis (SPPS)?
Methodological Answer: Solubility optimization requires testing polar aprotic solvents like DMF or DMSO, which are commonly used in SPPS. Heating the compound to 37°C with sonication improves dissolution in these solvents . Pre-dissolving in minimal DMF (e.g., 10 mM stock) before adding to resin-bound peptides minimizes aggregation. For hydrophobic sequences, mixing with solvents like NMP or adding solubility-enhancing agents (e.g., 0.1% Triton X-100) may be necessary .
Q. What storage conditions ensure the stability of this compound over time?
Methodological Answer: Store lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Solutions in DMF should be aliquoted to avoid freeze-thaw cycles, which degrade the Fmoc group. Always purge vials with inert gas (e.g., argon) to prevent oxidation of the tert-butyl (tBu) protecting group .
Q. How is this compound incorporated into automated peptide synthesizers?
Methodological Answer: Use a molar excess (2.5–4 eq) relative to resin loading. Activate with coupling reagents like HATU or PyBOP in DMF, along with a base (e.g., DIPEA). Monitor coupling efficiency via Kaiser or chloranil tests. For sterically challenging sequences, extend coupling times (30–60 minutes) or use double coupling protocols .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be validated during peptide synthesis?
Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiral MX(2)-RH) and a mobile phase of acetonitrile/water/acetic acid (e.g., 65:35:0.1). Detect at 220 nm for optimal UV absorption. Compare retention times against the L-enantiomer standard. For quantification, ensure resolution (R > 1.5) and validate with spiked samples .
| Parameter | Value | Reference |
|---|---|---|
| Column | Chiral MX(2)-RH | |
| Mobile Phase | Acetonitrile/water/acetic acid | |
| Detection Wavelength | 220 nm |
Q. What strategies mitigate racemization during Fmoc-deprotection of this compound?
Methodological Answer: Racemization occurs under basic conditions. To minimize:
Q. How does the tert-butyl group in this compound influence peptide self-assembly?
Methodological Answer: The tBu group increases hydrophobicity, promoting β-sheet formation in amyloid-like structures. Characterize assembly via:
Q. Why might coupling efficiency drop when using this compound in SPPS, and how can this be resolved?
Methodological Answer: Steric hindrance from the tBu group and D-configuration reduces reactivity. Solutions include:
- Switch to stronger activators (e.g., COMU instead of HBTU).
- Increase reaction temperature to 50°C using microwave-assisted synthesis.
- Pre-activate the amino acid with 1:1 HATU/DIPEA for 5 minutes before adding to resin .
Analytical and Quality Control Questions
Q. What analytical methods confirm the purity of this compound batches?
Methodological Answer:
Q. How can researchers troubleshoot lot-to-lot variability in this compound?
Methodological Answer:
- Request Certificates of Analysis (COA) for HPLC traces, MS data, and chiral purity.
- Re-crystallize from ethyl acetate/hexane to remove impurities.
- Perform elemental analysis (%C, %H, %N) to verify stoichiometry .
Synthetic Chemistry Challenges
Q. What side reactions are associated with this compound in SPPS, and how are they controlled?
Methodological Answer: Common issues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
